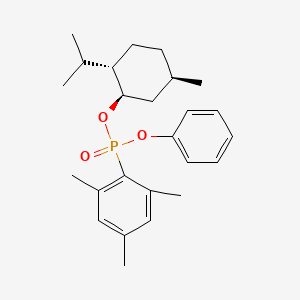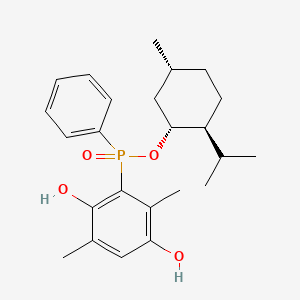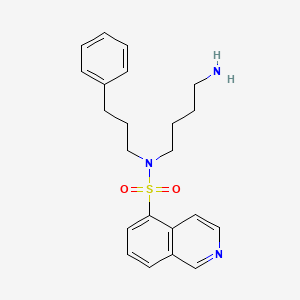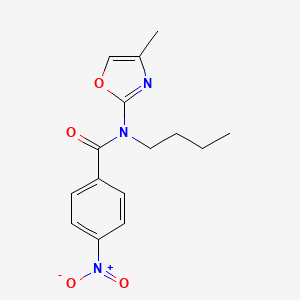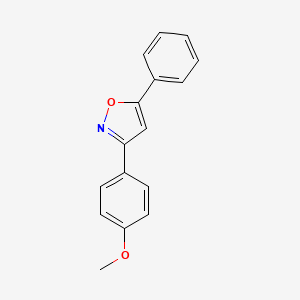
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(4-methoxyphenyl)-5-phenyl-isoxazole, can be achieved through various methods. One common approach involves the cyclization of β-keto oximes with hydroxylamine . Another method includes the use of ferric oxide nanocatalysts in a one-pot, three-component synthesis . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and environmentally friendly methods. The use of heterogeneous catalysts, such as nano-ferric oxide, allows for efficient synthesis with easy recovery and reuse of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert isoxazole derivatives to isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituting agents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, isoxazolines, and oxazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isoxazole, 3-(4-methoxyphenyl)-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
Vergleich Mit ähnlichen Verbindungen
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- can be compared with other similar compounds such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and exhibits different physical properties due to the presence of bromine and hydroxyl groups.
Isoxazole clubbed 1,3,4-oxadiazoles: These derivatives have shown significant antimicrobial and antitubercular activities.
Pyrazoles and 1,2,3-triazoles: These compounds share similar structural features and biological activities, making them useful analogs in medicinal chemistry.
Eigenschaften
CAS-Nummer |
3672-52-4 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
WKUIJNBVNZBYOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
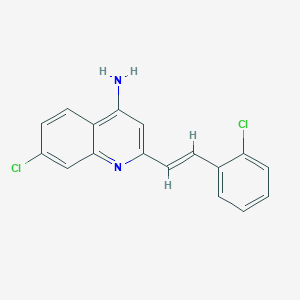
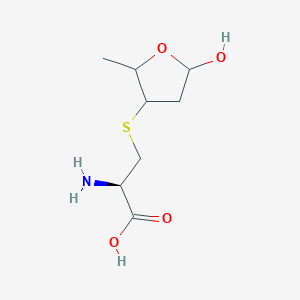
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
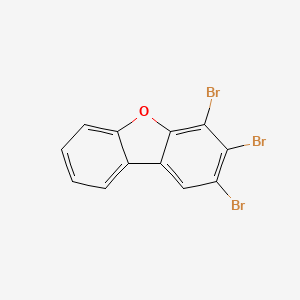
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
